molecular formula C15H16N2O2S2 B2864606 N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 1021113-67-6

N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2864606
CAS No.: 1021113-67-6
M. Wt: 320.43
InChI Key: KQVPVYNWTCMGGJ-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H16N2O2S2 and its molecular weight is 320.43. The purity is usually 95%.
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Biological Activity

N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H14N2O2SC_{13}H_{14}N_2O_2S, with a molecular weight of approximately 270.38 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities, combined with an acetamide group that enhances its pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Phenyl Group : A substitution reaction is performed to attach the phenyl group.
  • Acetamide Formation : The final step involves the introduction of the acetamide moiety.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Potential

The compound has also been evaluated for anticancer properties. In preclinical models, it has shown efficacy against several cancer cell lines, including those derived from breast and colon cancers. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound). The results indicated significant inhibition zones against tested strains, highlighting its potential as a new antibacterial agent.
  • Anticancer Mechanism Investigation :
    • In a study published in a peer-reviewed journal, researchers explored the effects of this compound on human cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis, with IC50 values in the micromolar range for several cancer types .
  • Pharmacokinetics and Bioavailability :
    • Pharmacokinetic studies showed that the compound has moderate solubility in organic solvents and limited solubility in water, which may affect its bioavailability. Further investigations into its metabolic stability and distribution are ongoing to optimize its therapeutic use.

Properties

IUPAC Name

N-ethyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-2-16-14(19)8-12-9-20-15(17-12)21-10-13(18)11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVPVYNWTCMGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.